molecular formula C8H4BrF3O B3000520 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde CAS No. 2092769-06-5

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde

Cat. No.: B3000520
CAS No.: 2092769-06-5
M. Wt: 253.018
InChI Key: ZWACVKQSCSSPKA-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of bromine, difluoromethyl, and fluorine substituents on a benzaldehyde ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 3-(difluoromethyl)-6-fluorobenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are frequently employed reducing agents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-(difluoromethyl)-6-fluorobenzaldehyde when using sodium methoxide.

    Oxidation: 2-Bromo-3-(difluoromethyl)-6-fluorobenzoic acid.

    Reduction: 2-Bromo-3-(difluoromethyl)-6-fluorobenzyl alcohol.

Scientific Research Applications

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The difluoromethyl group can also influence the compound’s lipophilicity and bioavailability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)-6-fluorobenzaldehyde
  • 2-Bromo-3-(difluoromethyl)-4-fluorobenzaldehyde
  • 2-Bromo-3-(difluoromethyl)-6-chlorobenzaldehyde

Uniqueness

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde is unique due to the specific positioning of the bromine, difluoromethyl, and fluorine substituents on the benzaldehyde ring. This unique arrangement imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilicity and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-3-(difluoromethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACVKQSCSSPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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